molecular formula C17H17N3OS B6476119 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide CAS No. 2640815-30-9

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide

Cat. No.: B6476119
CAS No.: 2640815-30-9
M. Wt: 311.4 g/mol
InChI Key: AQKDLXAVHYMYEH-UHFFFAOYSA-N
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Description

The compound “N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide” is a complex organic molecule that contains a pyrazole ring and a thiophene ring . Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the formation of the thiophene ring, and the attachment of these rings to the rest of the molecule . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, along with other functional groups attached to these rings . The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the pyrazole ring might undergo reactions typical of aromatic heterocycles, while the thiophene ring might undergo reactions typical of sulfur-containing heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the presence of the polar pyrazole ring and the potentially less polar thiophene ring . Its melting point, boiling point, and other physical properties would also depend on the specific arrangement of atoms and functional groups within the molecule .

Advantages and Limitations for Lab Experiments

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for use in studies. Additionally, it has been found to be relatively stable and non-toxic, making it safe for use in experiments. However, it has also been found to have low solubility, making it difficult to use in certain experiments.

Future Directions

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide has a variety of potential future directions. One possible future direction is to explore its potential as an anti-cancer agent. Additionally, it could be studied for its potential to act as an inhibitor of enzymes involved in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. Furthermore, it could be studied for its potential to act as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells, which is involved in the regulation of the immune response. Additionally, it could be studied for its potential to act as an anti-inflammatory, anti-oxidant, and neuroprotective agent. Finally, it could be studied for its potential to act as an anti-apoptotic and anti-angiogenic agent.

Synthesis Methods

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide can be synthesized via a two-step synthesis process. The first step involves the reaction of 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide with 4-methoxybenzoyl chloride in dichloromethane, followed by the addition of sodium hydroxide. This results in the formation of the desired this compound{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide. The second step involves the reaction of the this compound{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide with 1,2-diaminopropane in the presence of a base, such as sodium hydroxide. This results in the formation of the desired product.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide has been studied for its potential applications in a variety of scientific research fields. It has been used in studies of the structure-activity relationship of proteins, as well as in studies of the mechanism of action of drugs. It has also been used in studies of the structure-activity relationship of peptides, as well as in studies of the biochemical and physiological effects of drugs. Additionally, it has been used in studies of the mechanism of action of enzymes, as well as in studies of the pharmacokinetics and pharmacodynamics of drugs.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-20-16(7-10-19-20)14-4-2-13(3-5-14)6-9-18-17(21)15-8-11-22-12-15/h2-5,7-8,10-12H,6,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKDLXAVHYMYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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